
2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Overview
Description
“2-(3,4,5-Trihydroxyphenyl)chromen-4-one” is a chemical compound with the molecular formula C15H10O5 . It belongs to the class of organic compounds known as flavones, which are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chromen-4-one backbone with a trihydroxyphenyl group attached . The average mass of the molecule is 270.237 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm³, a boiling point of 548.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has 5 hydrogen bond acceptors and 3 hydrogen bond donors .
Scientific Research Applications
Spectroscopic Analysis and Quantum Studies
2-(3,4,5-Trihydroxyphenyl)chromen-4-one, along with other flavonoid compounds, has been the subject of spectroscopic analysis and quantum mechanical studies. These studies focus on the theoretical understanding of the compound's properties using density functional theory (DFT). Such research is pivotal in assessing the stability and reactivity of these compounds and predicting their biological activities through molecular docking studies (J. S. Al-Otaibi et al., 2020).
Catalyst Development in Chemical Synthesis
Research has also been conducted on the use of this compound analogues in the development of novel catalysts. These catalysts have been tested in key chemical reactions, such as the Michael addition, which is crucial in the synthesis of various biologically active compounds (Matteo Alonzi et al., 2014).
Photochemical Synthesis
The compound has been utilized in photochemical synthesis processes. For instance, its analogues have been used in the intramolecular Paterno-Buchi reaction, demonstrating its potential in creating complex molecular structures through photoinduced intramolecular coupling (P. Jindal et al., 2014).
Novel Drug Synthesis
Research involving this compound has extended to the synthesis of new drugs. This includes the development of analogues with potential medicinal properties, such as aldose reductase inhibitory activity, which is significant for treating conditions like diabetes (Y. Igarashi et al., 2005).
Investigation in Material Science
In material science, derivatives of this compound are explored for their unique physicochemical properties. For example, studies have been conducted on their interaction with graphene, highlighting the potential of these compounds in enhancing the properties of materials (J. S. Al-Otaibi et al., 2020).
Future Directions
Mechanism of Action
Target of Action
It’s suggested that similar compounds have been screened against targets such as rna-dependent rna polymerase (rdrp), angiotensin converting enzyme-2 (ace2), transmembrane protease serine -2 (tmprss2) and interleukin-6 (il-6) along with main protease (m pro) .
Mode of Action
Similar compounds have been found to inhibit the main protease of sars-cov-2, a crucial enzyme that breaks down polyproteins synthesized from the viral rna .
Pharmacokinetics
The compound’s molecular weight is 27024 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have exhibited antiviral properties without cytotoxicity .
Action Environment
It’s recommended to store the compound in closed vessels, refrigerated , which suggests that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
It is believed to interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
It is thought to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-7-14(20-13-4-2-1-3-9(10)13)8-5-11(17)15(19)12(18)6-8/h1-7,17-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGTAPSUMVDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497329 | |
| Record name | 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126432-36-8 | |
| Record name | 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


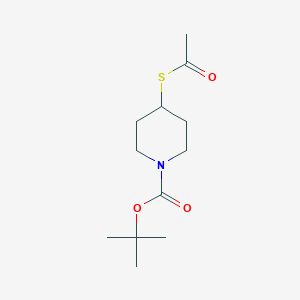

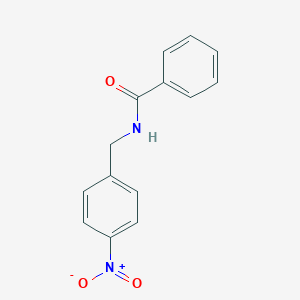
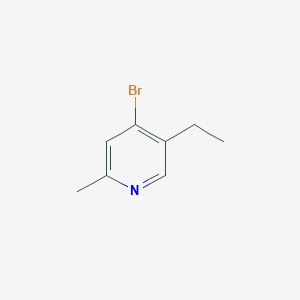
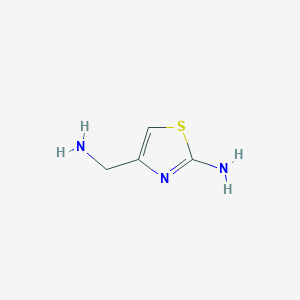

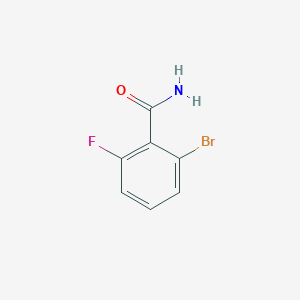
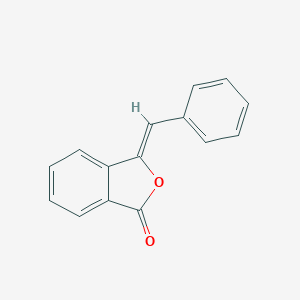
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)

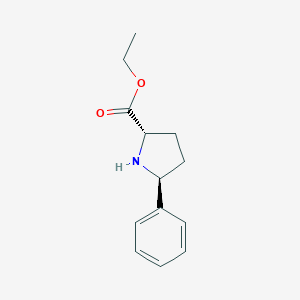
![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)
![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)

